![molecular formula C18H18N4O2S B2823290 (E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide CAS No. 1223865-53-9](/img/structure/B2823290.png)
(E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfonamide derivative with a phenyl ring and a 1,2,4-triazole ring. Sulfonamides are a group of compounds known for their antibiotic properties . The 1,2,4-triazole ring is a type of heterocycle that is often found in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would likely show the phenyl and 1,2,4-triazole rings attached to the sulfonamide group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the sulfonamide and triazole groups. For example, sulfonamides can undergo hydrolysis, and triazoles can participate in various cycloaddition reactions .Mecanismo De Acción
(E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamideα inhibits the p53-mediated apoptosis pathway by binding to the transcriptional activation domain of p53, preventing its interaction with the transcriptional machinery. This leads to the inhibition of p53-mediated apoptosis, allowing cancer cells to survive and proliferate.
Biochemical and Physiological Effects:
This compoundα has been shown to have potent inhibitory effects on the p53 pathway, leading to the inhibition of apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamideα is its potency and specificity for the p53 pathway. It has been extensively studied and its mechanism of action is well understood. However, one of the limitations of this compoundα is its potential toxicity, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of (E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamideα. One potential direction is the development of more potent and specific inhibitors of the p53 pathway. Another potential direction is the investigation of the potential use of this compoundα in combination with other therapies, such as immunotherapy, to enhance its therapeutic effects. Additionally, the investigation of the potential use of this compoundα in other diseases, such as neurodegenerative diseases, may also be a promising direction for future research.
Conclusion:
In conclusion, this compoundα is a potent inhibitor of the p53-mediated apoptosis pathway that has potential therapeutic applications in cancer treatment. Its mechanism of action is well understood, and it has been extensively studied for its potential use in clinical settings. However, its potential toxicity may limit its use in clinical settings, and future research should focus on developing more potent and specific inhibitors of the p53 pathway, as well as investigating its potential use in combination with other therapies and in other diseases.
Métodos De Síntesis
The synthesis of (E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamideα involves a multistep process that includes the reaction of ethenesulfonamide with 4-bromobenzyl alcohol, followed by the reaction of the resulting product with 4-(1,2,4-triazol-1-ylmethyl)aniline. The final step involves the reaction of the intermediate with 2-bromoacetophenone to obtain this compoundα.
Aplicaciones Científicas De Investigación
(E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamideα has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the p53 pathway, which is often mutated in cancer cells. This compoundα has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Safety and Hazards
Propiedades
IUPAC Name |
(E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,11-10-16-4-2-1-3-5-16)21-12-17-6-8-18(9-7-17)13-22-15-19-14-20-22/h1-11,14-15,21H,12-13H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRVYFNLMWEZSO-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(C=C2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(C=C2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.